Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Phenyl Analog
The 3,5-dimethyl substitution on the phenyl ring substantially increases the calculated lipophilicity (XLogP3) compared to the unsubstituted 2-phenylpyridin-3-amine analog. This difference is critical for predicting membrane permeability and oral bioavailability in drug discovery programs. The target compound has a computed XLogP3 value of 2.6 [1], whereas the unsubstituted 2-phenylpyridin-3-amine (CAS 177202-83-4) has a computed XLogP3 of 1.7 [2]. This represents a quantitative increase of 0.9 log units, indicating the target compound is approximately 8-fold more lipophilic [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Phenylpyridin-3-amine (CAS 177202-83-4), XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computational prediction using standard XLogP3 algorithm; values obtained from authoritative public chemical databases. |
Why This Matters
Lipophilicity is a primary driver of ADME properties; a 0.9 log unit increase can significantly impact membrane permeability and distribution, making the target compound a distinct tool for exploring structure-activity relationships (SAR) where higher lipophilicity is desired.
- [1] National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 80502433, 2-(3,5-Dimethylphenyl)pyridin-3-amine. 2026. View Source
- [2] National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 2777985, 2-Phenylpyridin-3-amine. 2026. View Source
